N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide
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Overview
Description
N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the tetrahydroquinoline core, which can then be further functionalized to obtain the desired carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroquinoline derivatives .
Scientific Research Applications
N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurodegenerative diseases or interact with receptors to modulate neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide include other tetrahydroquinoline derivatives such as:
- N-Benzyl-1,2,3,4-tetrahydroquinoline
- N-Methyl-1,2,3,4-tetrahydroquinoline
- N-Phenyl-1,2,3,4-tetrahydroquinoline
Uniqueness
This compound is unique due to its specific isobutyl and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-8-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-10(2)9-16-14(17)12-7-3-5-11-6-4-8-15-13(11)12/h3,5,7,10,15H,4,6,8-9H2,1-2H3,(H,16,17) |
InChI Key |
CSWVGWRWHNKOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC2=C1NCCC2 |
Origin of Product |
United States |
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